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For Researchers, Scientists, and Drug Development Professionals

Introduction
Elacestrant, approved under the brand name Orserdu, is a pioneering oral selective estrogen

receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+), HER2-

negative, ESR1-mutated advanced or metastatic breast cancer.[1] As a non-steroidal small

molecule, Elacestrant functions as an estrogen receptor antagonist, binding to and inducing the

degradation of the estrogen receptor alpha (ERα).[1] The active pharmaceutical ingredient is

the R-enantiomer. This technical guide focuses on the lesser-known S-enantiomer of

Elacestrant dihydrochloride, providing a detailed overview of its chemical structure, properties,

and relationship to the active R-enantiomer.

Chemical Structure and Properties
Elacestrant and its S-enantiomer are chiral molecules, identical in composition and connectivity

but differing in the three-dimensional arrangement of their atoms. The S-enantiomer is

characterized as having low biological activity compared to the R-enantiomer (Elacestrant).[2]

[3][4][5]
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Table 1: Chemical Identification of Elacestrant Enantiomers

Identifier
Elacestrant S Enantiomer
Dihydrochloride

Elacestrant (R-enantiomer)
Dihydrochloride

IUPAC Name

(6S)-6-[2-(Ethyl{4-[2-

(ethylamino)ethyl]benzyl}amino

)-4-methoxyphenyl]-5,6,7,8-

tetrahydronaphthalen-2-ol

dihydrochloride

(6R)-6-[2-(Ethyl{4-[2-

(ethylamino)ethyl]benzyl}amino

)-4-methoxyphenyl]-5,6,7,8-

tetrahydronaphthalen-2-ol

dihydrochloride

CAS Number 2309762-30-7[4] 1349723-93-8

Molecular Formula C₃₀H₄₀Cl₂N₂O₂[6] C₃₀H₄₀Cl₂N₂O₂

Molecular Weight 531.56 g/mol [6] 531.56 g/mol

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(

CC)C2=C(C=CC(=C2)OC)

[C@H]3CCC4=C(C3)C=CC(=

C4)O.Cl.Cl

CCNCCC1=CC=C(C=C1)CN(

CC)C2=C(C=CC(=C2)OC)

[C@@H]3CCC4=C(C3)C=CC(

=C4)O.Cl.Cl

Table 2: Physicochemical Properties of Elacestrant (R-enantiomer)

Note: While specific experimental data for the S-enantiomer is not widely available, most

physicochemical properties, with the exception of optical rotation, are expected to be identical

to the R-enantiomer.

Property Value Reference

pKa (most basic) 9.8 [7]

cLogP 6.8 [7]

LogD (pH 7.4) 3.6 [7]

Solubility (pH 1.0) 33 mg/mL [7]

Solubility (pH 6.8) ~0.01 mg/mL [7]

Oral Bioavailability Approximately 10% [7]
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Mechanism of Action: The Role of Chirality
Elacestrant exerts its therapeutic effect by binding to ERα and inducing its degradation through

the proteasomal pathway. This leads to a reduction in ERα levels within cancer cells, thereby

inhibiting estrogen-driven tumor growth. The stereochemistry of the molecule is critical for its

biological activity. The R-enantiomer possesses high affinity for ERα, while the S-enantiomer is

reported to have low activity.

Elacestrant Enantiomers

Elacestrant
(R-enantiomer)
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Estrogen Receptor α
(ERα)

Binds to

Elacestrant S Enantiomer
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Weakly binds to
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Degradation

Induces Inhibition of
Tumor Growth

Click to download full resolution via product page

Figure 1. Enantiomer-specific interaction with ERα.

The diagram above illustrates the differential activity of the Elacestrant enantiomers. The R-

enantiomer effectively binds to ERα, leading to its degradation and subsequent inhibition of

tumor growth. In contrast, the S-enantiomer's interaction with ERα is significantly weaker,

resulting in minimal biological effect.
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Figure 2. Elacestrant's signaling pathway.
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Pharmacological and Pharmacokinetic Properties
The pharmacological activity of Elacestrant is primarily attributed to the R-enantiomer. In vitro

studies have demonstrated its potent binding to ERα and its ability to induce receptor

degradation.

Table 3: In Vitro Activity of Elacestrant (R-enantiomer)

Parameter Value Cell Line/Assay Reference

IC₅₀ for ERα 48 nM ERR binding assay [2][3][4]

IC₅₀ for ERβ 870 nM ERR binding assay [2][3][4]

EC₅₀ for ERα

Degradation
0.6 nM MCF-7 cells [7]

Table 4: Pharmacokinetic Properties of Elacestrant (R-enantiomer)

Parameter Value Condition Reference

Time to Peak (Tₘₐₓ) 1.6 - 3.3 hours Oral administration [7]

Plasma Protein

Binding
>99% - [7]

Metabolism

Primarily by CYP3A4;

minor roles for

CYP2A6 and CYP2C9

Hepatic [7]

Elimination Half-life

(t₁/₂)
30 - 50 hours - [7]

Excretion Primarily in feces - [7]

Experimental Protocols
Synthesis and Chiral Separation
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The synthesis of Elacestrant involves a multi-step process, with a key step being the

establishment of the chiral center. This can be achieved through asymmetric synthesis or by

resolution of a racemic mixture.

A recent publication outlines a gram-scale synthesis of (+)-Elacestrant utilizing an iridium-

catalyzed dynamic kinetic asymmetric hydrogenation of an α-substituted tetralone intermediate,

achieving high yield and excellent stereoselectivity.[8] Another approach involves the chiral

separation of a racemic intermediate using a chiral resolving agent, such as (-)-cinchonidine,

followed by further synthetic transformations.[1] High-performance liquid chromatography

(HPLC) with a chiral stationary phase is a common method for the analytical and preparative

separation of enantiomers.[9][10]

ERα Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity

of a compound to ERα.

Protocol Outline:

Preparation of ERα: Rat uterine cytosol or recombinant human ERα can be used as the

source of the receptor.

Incubation: A constant concentration of a radiolabeled estrogen, such as ³H-estradiol, is

incubated with the ERα preparation in the presence of varying concentrations of the test

compound (e.g., Elacestrant S enantiomer).

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

Separation: Bound and free radioligand are separated using methods like dextran-coated

charcoal or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) can be determined.
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Western Blot for ERα Degradation
Western blotting is used to quantify the degradation of ERα in response to treatment with a

SERD.

Protocol Outline:

Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated

with various concentrations of the test compound for a specified duration.

Cell Lysis: The cells are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a suitable

assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody

binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα,

followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

Detection: The protein bands are visualized using a chemiluminescent or fluorescent

detection system.

Analysis: The intensity of the ERα band is quantified and normalized to a loading control

(e.g., GAPDH or β-actin) to determine the extent of degradation.
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Figure 3. Western blot workflow for ERα degradation.
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UPLC-MS/MS Analysis
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a

highly sensitive and specific method for the quantification of Elacestrant in biological matrices.

Protocol Outline:

Sample Preparation: Biological samples (e.g., plasma) are prepared by protein precipitation

or liquid-liquid extraction to remove interfering substances. An internal standard (e.g.,

deuterated Elacestrant) is added.

Chromatographic Separation: The extracted sample is injected into a UPLC system

equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase

consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier

(e.g., formic acid) is used to separate the analyte from other components.

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass

spectrometer. The analyte is ionized (typically by electrospray ionization), and specific

precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM)

mode for both the analyte and the internal standard.

Quantification: A calibration curve is generated using standards of known concentrations,

and the concentration of the analyte in the unknown samples is determined by comparing its

peak area ratio to the internal standard against the calibration curve.

Conclusion
Elacestrant S enantiomer dihydrochloride is the stereoisomer of the active pharmaceutical

ingredient, Elacestrant. While possessing nearly identical physicochemical properties, its

biological activity is significantly lower due to a weaker interaction with the target protein, ERα.

This underscores the critical role of stereochemistry in drug design and function. The

experimental protocols outlined in this guide provide a framework for the synthesis, separation,

and biological evaluation of both enantiomers, which is essential for comprehensive drug

development and quality control. Further research into the specific pharmacological profile of

the S-enantiomer could provide deeper insights into the structure-activity relationship of this

important class of SERDs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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